3-(Prolylamino)benzoic acid
Overview
Description
An impurity of Ertapenem. Ertapenem is a carbapenem antibiotic.
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring, a key component of this compound, is associated with bioactive molecules with target selectivity .
Mode of Action
It’s known that benzylic positions, such as the one in this compound, are susceptible to reactions like free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s known that reactions at the benzylic position can lead to various changes in the molecule, potentially affecting different biochemical pathways .
Pharmacokinetics
It’s known that benzoic acid, a component of this compound, is conjugated to glycine in the liver and excreted as hippuric acid . This could potentially influence the bioavailability of the compound.
Result of Action
It’s known that the reduction of atoms in a high oxidation state, such as those in this compound, can convert electron-withdrawing functions into electron-donating amino and alkyl groups . This could potentially result in various molecular and cellular effects.
Action Environment
It’s known that the reactivity of benzylic halides, which could be a potential derivative of this compound, can be influenced by the adjacent aromatic ring .
Properties
IUPAC Name |
3-[[(2S)-pyrrolidine-2-carbonyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(10-5-2-6-13-10)14-9-4-1-3-8(7-9)12(16)17/h1,3-4,7,10,13H,2,5-6H2,(H,14,15)(H,16,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZQASVDGDUUMS-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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